![molecular formula C22H27NO2 B1255408 Danazol, United States PharmacopeiaReference Standard](/img/structure/B1255408.png)
Danazol, United States PharmacopeiaReference Standard
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Overview
Description
LSM-6384 is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Hereditary Angioedema Treatment
- Danazol has been studied for its effectiveness in preventing attacks of hereditary angioedema. Clinical trials have shown that danazol significantly reduces the frequency of attacks. The drug was found to correct the underlying biochemical abnormality associated with hereditary angioedema by increasing C1 esterase inhibitor and complement component 4 levels (Gelfand et al., 1976).
Endocrine Disorders and Endometriosis
- Danazol's role in treating endocrine disorders and endometriosis has been extensively reviewed. It is noted for its antigonadotropic effects and impact on gonadal steroidogenesis. Danazol has been used for treating endometriosis due to its ability to suppress gonadotropin levels and fertility, thus affecting the disease's progression (Dmowski, 1979).
Hematologic Disorders
- Danazol, recognized for its attenuated androgenic properties, has been found useful in treating various hematologic disorders, including idiopathic thrombocytopenic purpura and autoimmune hemolytic anemia. Studies have indicated that danazol can induce remissions in these conditions and offer a safer alternative to glucocorticoids (Ahn, 1990).
Aromatase Activity Inhibition in Endometriosis
- Research has demonstrated that danazol can inhibit aromatase activity in endometriosis-derived stromal cells. This inhibition is competitive and significant at certain concentrations, indicating danazol's potential in directly impacting estrogen production in endometriotic lesions (Murakami et al., 2006).
Lipoprotein Metabolism
- Danazol's impact on plasma lipids and lipoprotein metabolism has been a subject of study. It induces changes in HDL and LDL cholesterol levels, which may have implications for cardiovascular health. The drug's mechanism in altering lipoprotein metabolism is not entirely understood but is thought to involve hepatic lipase and LDL receptor activity (Packard & Shepherd, 1994).
Gonadotropin Levels and Fertility
- Studies have investigated danazol's effect on gonadotropin levels, particularly in relation to fertility and ovarian function. Danazol has been shown to suppress gonadotropin release, which could be leveraged in certain clinical situations requiring the suppression of ovarian function (Rannevik & Thorell, 1984).
properties
Molecular Formula |
C22H27NO2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(17R)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20?,21?,22-/m0/s1 |
InChI Key |
POZRVZJJTULAOH-ZIKCMSSPSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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